N-(1,3-dimethyl-1H-pyrazol-5-yl)oxolane-2-carboxamide
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Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)oxolane-2-carboxamide is a heterocyclic compound with the empirical formula C7H13N3. It belongs to the class of pyrazole derivatives and contains an oxolane ring. The compound’s molecular weight is 139.20 g/mol .
Molecular Structure Analysis
The molecular structure of N-(1,3-dimethyl-1H-pyrazol-5-yl)oxolane-2-carboxamide consists of a pyrazole ring fused with an oxolane ring. The compound’s SMILES notation is CNCc1cc©nn1C . Unfortunately, detailed crystallographic data or X-ray structures are not readily accessible.Scientific Research Applications
- Pyrazole derivatives, including N-(1,3-dimethyl-1H-pyrazol-5-yl)oxolane-2-carboxamide, exhibit anti-inflammatory effects. These compounds can modulate inflammatory pathways and reduce inflammation in various disease conditions .
- Researchers have explored pyrazole derivatives as potential anticancer agents. These compounds can inhibit tumor growth and metastasis .
- N-(1,3-dimethyl-1H-pyrazol-5-yl)oxolane-2-carboxamide and related pyrazoles exhibit antibacterial and antifungal activities .
- Pyrazole derivatives possess antioxidant properties, protecting cells from oxidative stress and free radical damage .
- Some pyrazoles, including N-(1,3-dimethyl-1H-pyrazol-5-yl)oxolane-2-carboxamide, show antiviral effects against specific viruses .
Anti-Inflammatory Activity
Anticancer Potential
Antimicrobial Properties
Antioxidant Effects
Antiviral Activity
Protein Glycation Inhibition
properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-6-9(13(2)12-7)11-10(14)8-4-3-5-15-8/h6,8H,3-5H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYZHWFBFQDEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-1H-pyrazol-5-yl)oxolane-2-carboxamide |
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